3-(2,3-DICHLOROPHENYL)-1-(4-((6,7-DIMETHOXY(3,4-DIHYDROISOQUINOLYL))METHYL)PHENYL)UREA
CAS No.: 1023504-62-2
Cat. No.: VC4524200
Molecular Formula: C25H23Cl2N3O3
Molecular Weight: 484.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1023504-62-2 |
|---|---|
| Molecular Formula | C25H23Cl2N3O3 |
| Molecular Weight | 484.38 |
| IUPAC Name | 1-(2,3-dichlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea |
| Standard InChI | InChI=1S/C25H23Cl2N3O3/c1-32-22-13-16-10-11-28-21(18(16)14-23(22)33-2)12-15-6-8-17(9-7-15)29-25(31)30-20-5-3-4-19(26)24(20)27/h3-9,13-14H,10-12H2,1-2H3,(H2,29,30,31) |
| Standard InChI Key | NYUHLSQASPECAB-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=C(C(=CC=C4)Cl)Cl)OC |
Introduction
The compound 3-(2,3-Dichlorophenyl)-1-(4-((6,7-Dimethoxy(3,4-Dihydroisoquinolyl))methyl)phenyl)urea is a complex organic molecule with significant potential in medicinal chemistry. It belongs to the class of urea derivatives, which are widely studied for their pharmacological properties due to their ability to interact with biological targets such as enzymes and receptors.
Synthesis and Availability
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Synthetic Route: The synthesis of such compounds typically involves multi-step organic reactions. The primary synthetic route includes reactions with readily available precursors, such as dichlorophenyl isocyanate and dimethoxy-3,4-dihydroisoquinoline.
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Commercial Availability: These compounds can be commercially available through various chemical suppliers and can also be synthesized in laboratory settings using established organic chemistry techniques.
Potential Applications
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Medicinal Chemistry: Urea derivatives are often associated with pharmacological properties, making them candidates for various therapeutic applications, including cancer treatment and anti-inflammatory effects.
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Biological Activity: The interaction with specific molecular targets within biological systems is crucial for their potential therapeutic applications.
Comparison with Related Compounds
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